3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA
Overview
Description
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea is a complex organic compound that features a benzofuran core, a pyridine moiety, and a thiourea group
Preparation Methods
The synthesis of 3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea typically involves multiple steps:
Synthesis of 3-Methyl-1-benzofuran-2-carboxylic acid: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the benzofuran carbonyl chloride: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Coupling with 4-[(pyridin-4-yl)methyl]aniline: The acid chloride is reacted with 4-[(pyridin-4-yl)methyl]aniline to form the amide intermediate.
Formation of the thiourea derivative: The amide intermediate is then treated with thiourea under appropriate conditions to yield the final product.
Chemical Reactions Analysis
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s benzofuran core is known for its antimicrobial properties, making it a potential candidate for developing new antibiotics.
Biological Studies: The thiourea group can interact with various biological targets, making this compound useful in studying enzyme inhibition and protein interactions.
Materials Science: The unique structural features of this compound make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The thiourea group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity.
Protein Binding: The benzofuran and pyridine moieties can interact with protein surfaces, affecting their function and stability.
Comparison with Similar Compounds
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea can be compared with other similar compounds:
3-Methyl-1-benzofuran-2-carboxylic acid: This compound lacks the thiourea and pyridine groups, making it less versatile in biological applications.
4-[(Pyridin-4-yl)methyl]aniline: This compound lacks the benzofuran core, reducing its potential antimicrobial properties.
Thiourea derivatives: Other thiourea derivatives may not have the same structural complexity, limiting their applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-methyl-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15-19-4-2-3-5-20(19)28-21(15)22(27)26-23(29)25-18-8-6-16(7-9-18)14-17-10-12-24-13-11-17/h2-13H,14H2,1H3,(H2,25,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDPDPGQRKGCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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